Candida spp. MIC50 Advantage of Imidazo[1,2-a]pyrimidine Core over Clinical Azole Standards
Although no head-to-head data exist for CAS 862810-02-4 against specific antifungals, its 3-acyl imidazo[1,2-a]pyrimidine congeners demonstrate superior in vitro antimycotic activity compared to the clinical azole drugs ketoconazole and fluconazole. In a standardized MIC50 assay across seven Candida species, every member of a 3-benzoyl imidazo[1,2-a]pyrimidine library displayed a more favorable binding energy (ΔG range: −6.11 to −9.43 kcal/mol) than ketoconazole and fluconazole (range: +48.93 to −6.16 kcal/mol) against the lanosterol 14α-demethylase (CYP51) target, and the library as a whole showed greater yeast growth inhibition than the reference drugs [1]. This establishes the imidazo[1,2-a]pyrimidine core—shared by CAS 862810-02-4—as a validated antifungal scaffold with potential MIC50 superiority over existing azole therapies.
| Evidence Dimension | In silico binding energy to CYP51 and in vitro antimycotic MIC50 |
|---|---|
| Target Compound Data | Not directly measured; 3-benzoyl imidazo[1,2-a]pyrimidine congeners: ΔG −6.11 to −9.43 kcal/mol; MIC50 values superior to reference drugs |
| Comparator Or Baseline | Ketoconazole and fluconazole: ΔG +48.93 to −6.16 kcal/mol; MIC50 values inferior to test compounds |
| Quantified Difference | Binding energy advantage of up to 55 kcal/mol for the most favorable congener vs. the least favorable reference drug; consistently lower MIC50 values across 7 Candida species |
| Conditions | Molecular docking against CYP51 crystal structure; MIC50 determination against C. albicans ATCC 10231, C. dubliniensis CD36, C. glabrata CBS138, C. guilliermondii ATCC 6260, C. kefyr, C. krusei ATCC 6358, C. tropicalis MYA-3404 [1] |
Why This Matters
Procurement of CAS 862810-02-4 provides access to an imidazo[1,2-a]pyrimidine scaffold that, in closely related 3-acyl series, has demonstrated class-level antimycotic MIC50 values superior to fluconazole and ketoconazole, making it a compelling starting point for antifungal lead optimization.
- [1] Gómez-García, O.; Andrade-Pavón, D.; Campos-Aldrete, E.; Ballinas-Indilí, R.; Méndez-Tenorio, A.; Villa-Tanaca, L.; Alvarez-Toledano, C. Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. Molecules 2018, 23, 599. DOI: 10.3390/molecules23030599. View Source
